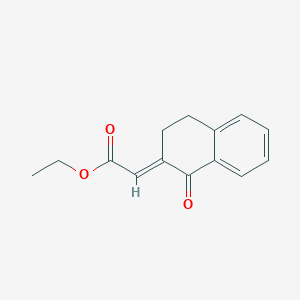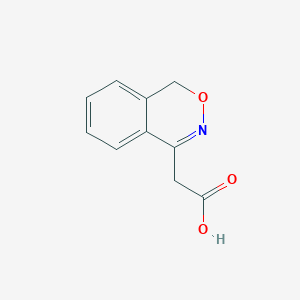
ethyl (E)-2-(1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-2-(1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an ethyl ester group and a naphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-(1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetate typically involves the condensation of an appropriate naphthalene derivative with ethyl acetoacetate. The reaction is usually carried out under basic conditions, using a base such as sodium ethoxide or potassium tert-butoxide. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the pure compound.
化学反応の分析
Types of Reactions
Ethyl (E)-2-(1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of ethyl (E)-2-(1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Ethyl 2-naphthoate: A similar compound with a naphthalene ring and an ethyl ester group.
2-Acetyl-1-naphthol: Contains a naphthalene ring with an acetyl group and a hydroxyl group.
Naphthalene-2-carboxylic acid: A naphthalene derivative with a carboxylic acid group.
Uniqueness
Ethyl (E)-2-(1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetate is unique due to its specific structural features, including the presence of an ethyl ester group and a keto group in the naphthalene ring system
特性
分子式 |
C14H14O3 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
ethyl (2E)-2-(1-oxo-3,4-dihydronaphthalen-2-ylidene)acetate |
InChI |
InChI=1S/C14H14O3/c1-2-17-13(15)9-11-8-7-10-5-3-4-6-12(10)14(11)16/h3-6,9H,2,7-8H2,1H3/b11-9+ |
InChIキー |
CQLSOTZWQIJQLB-PKNBQFBNSA-N |
異性体SMILES |
CCOC(=O)/C=C/1\CCC2=CC=CC=C2C1=O |
正規SMILES |
CCOC(=O)C=C1CCC2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL](/img/structure/B12295061.png)



![2-Butenoic acid, 2-methyl-, (3S,3aR,4S,6S,6aR,7R,9aS,9bS)-3,6-bis(acetyloxy)-2,3,3a,4,5,6,6a,7,9a,9b-decahydro-3,6,9-trimethyl-4-[(2S)-2-methyl-1-oxobutoxy]-2-oxoazuleno[4,5-b]furan-7-yl ester, (2Z)-](/img/structure/B12295085.png)

![[2-(9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12295114.png)
![Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester](/img/structure/B12295119.png)


![2-[[2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12295147.png)
